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Compound of Interest

Compound Name: Ethylenediurea

Cat. No.: B156026 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological profile of Ethylenediurea (EDU) is not well-documented in

publicly available scientific literature. This guide summarizes the limited available information

and outlines the standard methodologies for a comprehensive toxicological assessment,

highlighting the significant data gaps for EDU. Data on related compounds are provided for

context but should not be directly extrapolated to Ethylenediurea.

Introduction
Ethylenediurea (EDU), chemically known as N-[2-(2-Oxo-1-imidazolidinyl)ethyl]-N′-

phenylurea, is a synthetic compound primarily recognized for its role as an antiozonant

protectant in plants. While its phytoprotective properties have been the subject of considerable

research, its toxicological profile in mammals remains largely uncharacterized. This document

aims to provide a comprehensive overview of the known toxicological data for EDU and to

delineate the standard experimental protocols required for a thorough safety assessment.

Physicochemical Properties
A fundamental understanding of a compound's physicochemical properties is crucial for

predicting its toxicological behavior, including absorption, distribution, metabolism, and

excretion (ADME).
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Property Value Reference

CAS Number 10543-57-4

Molecular Formula C11H14N4O2

Molecular Weight 234.26 g/mol

Appearance White solid

Melting Point 162-164 °C [1]

Solubility
Information not readily

available

LogP
Information not readily

available

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
No specific ADME studies on Ethylenediurea in mammals were identified in the public domain.

Understanding the ADME profile is critical for assessing systemic exposure and potential target

organ toxicity.

Standard Experimental Protocol for ADME Studies:

A typical ADME study would involve the administration of radiolabeled EDU (e.g., with 14C or

3H) to laboratory animals, most commonly rats, via the intended routes of human exposure

(e.g., oral, dermal).

Absorption: Determined by measuring the amount of radioactivity in blood, plasma, urine,

and feces over time.

Distribution: Assessed through quantitative whole-body autoradiography or by measuring

radioactivity in various tissues and organs at different time points after administration.

Metabolism: Involves the identification and quantification of metabolites in plasma, urine, and

feces using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear
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magnetic resonance (NMR) spectroscopy. In vitro studies using liver microsomes from

different species (including human) are also conducted to assess metabolic pathways and

potential for drug-drug interactions.

Excretion: The routes and rate of excretion are determined by quantifying the radioactivity in

urine, feces, and expired air over a defined period.

Acute Toxicity
No definitive acute toxicity studies (e.g., LD50) for Ethylenediurea were found. For the related

compound Tetraacetylethylenediamine (TAED), the following data is available:

Test Species Route Value
Classificati
on

Reference

Acute Oral

LD50
Rat Oral

>2,000 mg/kg

bw
Not Classified

Standard Experimental Protocol for Acute Oral Toxicity (OECD Guideline 423):

This method involves a stepwise procedure with the use of a limited number of animals.

Animal Species: Typically female rats are used.

Dosage: A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered to a group of three

animals.

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days.

Procedure: If no mortality occurs at the starting dose, a higher dose is used in another group

of animals. If mortality is observed, the test is repeated with a lower dose. The procedure

continues until the dose causing mortality is identified or the limit dose (2000 mg/kg) is

reached without mortality.

Endpoint: The result is an LD50 estimate and a classification of the substance according to

the Globally Harmonized System (GHS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b156026?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sub-chronic and Chronic Toxicity
No sub-chronic or chronic toxicity studies for Ethylenediurea were identified. These studies

are essential for determining the No-Observed-Adverse-Effect-Level (NOAEL) and identifying

target organs for toxicity after repeated exposure.

Standard Experimental Protocol for a 90-Day Sub-chronic Oral Toxicity Study (OECD Guideline

408):

Animal Species: Typically rats, with both sexes being used.

Groups: At least three dose groups and a control group, with a minimum of 10 animals per

sex per group.

Administration: The test substance is administered daily via the oral route (in feed, drinking

water, or by gavage) for 90 days.

Observations: Daily clinical observations, weekly body weight and food/water consumption

measurements.

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at the end of

the study.

Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a

comprehensive histopathological examination of organs and tissues is performed.

Endpoint: The NOAEL is determined as the highest dose at which no adverse effects are

observed.

Genotoxicity
No specific genotoxicity studies for Ethylenediurea were found. For the related compound

Tetraacetylethylenediamine (TAED), it has been reported to be not mutagenic in an Ames

assay, an in vitro human lymphocyte chromosome aberration study, and an in vivo

micronucleus assay.

Standard Genotoxicity Test Battery (ICH S2(R1) and OECD Guidelines):
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A standard battery of tests is required to assess the genotoxic potential of a substance.

Gene Mutation in Bacteria (Ames Test - OECD Guideline 471): This test uses several strains

of Salmonella typhimurium and Escherichia coli to detect point mutations (base-pair

substitutions and frameshifts). The test is conducted with and without a metabolic activation

system (S9 mix).

In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay - OECD

Guideline 490 or HPRT Test - OECD Guideline 476): These assays detect gene mutations in

mammalian cells in culture.

In Vitro Micronucleus Test (OECD Guideline 487): This test detects clastogenic

(chromosome breaking) and aneugenic (chromosome loss) effects in mammalian cells by

scoring for the presence of micronuclei in the cytoplasm of interphase cells.

In Vivo Genotoxicity Test: If any of the in vitro tests are positive, an in vivo test is typically

required. The most common is the in vivo micronucleus test (OECD Guideline 474) in

rodents, which assesses chromosomal damage in bone marrow cells.

Carcinogenicity
No carcinogenicity bioassays for Ethylenediurea were identified. Long-term animal studies are

necessary to evaluate the carcinogenic potential of a compound.

Standard Experimental Protocol for a Carcinogenicity Bioassay (OECD Guideline 451):

Animal Species: Typically rats and mice, with both sexes being used.

Groups: At least three dose groups and a control group, with at least 50 animals per sex per

group.

Administration: The test substance is administered daily for the majority of the animal's

lifespan (e.g., 24 months for rats, 18-24 months for mice).

Observations: Lifelong clinical observations, regular body weight and food consumption

measurements.
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Pathology: A complete necropsy and comprehensive histopathological examination of all

organs and tissues from all animals are performed.

Endpoint: The incidence of tumors in the treated groups is compared to the control group to

determine the carcinogenic potential.

Reproductive and Developmental Toxicity
No reproductive or developmental toxicity studies for Ethylenediurea were found. The related

compound Ethylene urea has been noted to have moderate reproductive/developmental

effects.

Standard Experimental Protocol for a Reproduction/Developmental Toxicity Screening Test

(OECD Guideline 421):

This screening study provides initial information on potential effects on male and female fertility

and offspring development.

Animal Species: Typically rats.

Groups: At least three dose groups and a control group.

Administration: Males are dosed for a minimum of four weeks (including a pre-mating and

mating period). Females are dosed throughout the study (pre-mating, gestation, and

lactation).

Endpoints: Mating performance, fertility, gestation length, parturition, and litter size are

recorded. Offspring are examined for viability, growth, and any developmental abnormalities.

Pathology: A detailed histopathological examination of the reproductive organs of the parent

animals is conducted.

A more comprehensive evaluation would require a two-generation study (OECD Guideline

416).
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Conclusion and Data Gaps
The toxicological profile of Ethylenediurea is largely incomplete, with a significant lack of data

across all major toxicological endpoints. While it has a well-defined use in agriculture as a plant

protectant, its safety in mammals has not been adequately assessed based on publicly

available information. The primary data gaps include:

Toxicokinetics (ADME): No data available.

Acute Toxicity: No definitive LD50 value has been established.
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Sub-chronic and Chronic Toxicity: No studies have been identified to determine a NOAEL or

target organs.

Genotoxicity: A complete battery of in vitro and in vivo genotoxicity tests is lacking.

Carcinogenicity: No long-term carcinogenicity bioassays have been conducted.

Reproductive and Developmental Toxicity: No studies are available to assess the potential

effects on fertility and development.

Given the widespread use of many chemicals in various applications, a comprehensive

toxicological evaluation of Ethylenediurea according to current international guidelines is

warranted to ensure human and environmental safety. Researchers and drug development

professionals should exercise caution and consider the need for de novo toxicological testing if

considering any application of Ethylenediurea that could lead to human exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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